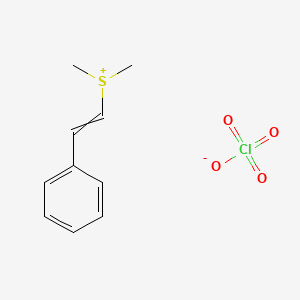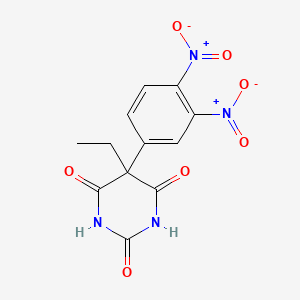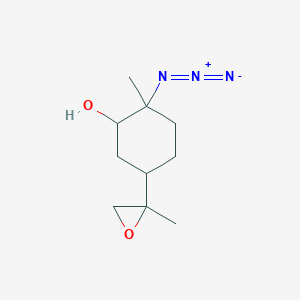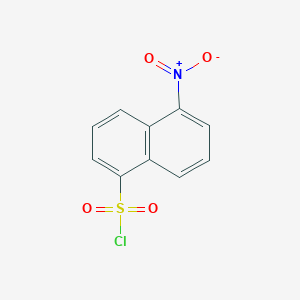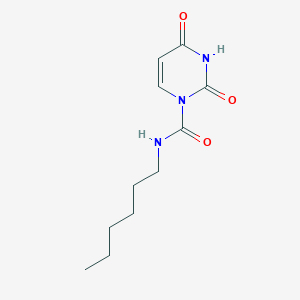
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide typically involves the reaction of hexylamine with 5-fluorouracil. The process includes the following steps:
Formation of Intermediate: 5-fluorouracil is reacted with hexylamine in the presence of a coupling agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other pyrimidine derivatives.
Biology: Studied for its role in inhibiting enzymes like thymidylate synthase and acid ceramidase.
Medicine: Employed in cancer treatment, particularly for breast and colorectal cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The primary mechanism of action of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide involves the inhibition of thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells . Additionally, it acts as an acid ceramidase inhibitor, influencing cancer cell survival, growth, and death .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Capecitabine: Another fluorouracil derivative used in cancer treatment.
Tegafur: A prodrug of fluorouracil with similar applications.
Uniqueness
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide is unique due to its dual mechanism of action, targeting both thymidylate synthase and acid ceramidase. This dual inhibition makes it a potent antineoplastic agent with a broader spectrum of activity compared to its analogues .
特性
CAS番号 |
65769-87-1 |
|---|---|
分子式 |
C11H17N3O3 |
分子量 |
239.27 g/mol |
IUPAC名 |
N-hexyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-4-5-7-12-10(16)14-8-6-9(15)13-11(14)17/h6,8H,2-5,7H2,1H3,(H,12,16)(H,13,15,17) |
InChIキー |
URIQHRVESCIELP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)N1C=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




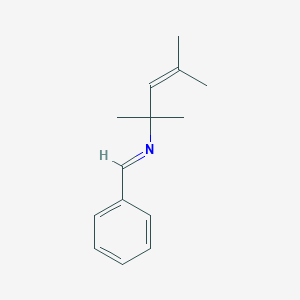


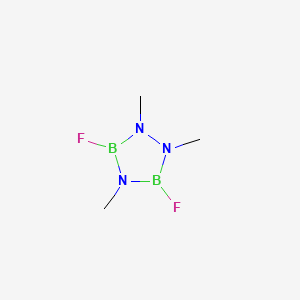
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
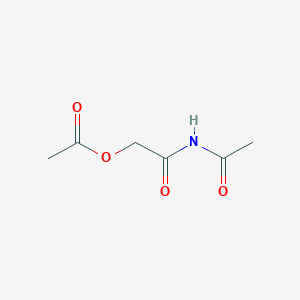
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
